2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide
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Overview
Description
2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a nitrobenzene sulfonyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide typically involves multiple steps. The process begins with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonyl group. The thiazole ring is then introduced through a cyclization reaction. Finally, bromination is performed to attach the bromine atom to the desired position .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and the use of catalysts can further improve the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br₂) and a Lewis acid catalyst such as FeBr₃.
Nucleophilic Substitution: Typical nucleophiles include hydroxide ions (OH⁻) and amines.
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd/C) are commonly used.
Major Products
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Various substituted thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the thiazole ring and additional sulfonyl group.
2-Bromo-1-fluoro-4-nitrobenzene: Contains a fluorine atom instead of the thiazole ring.
4-Nitrophenyl bromide: Lacks the thiazole ring and additional sulfonyl group.
Uniqueness
2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is unique due to the presence of both the thiazole ring and the nitrobenzene sulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
919787-02-3 |
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Molecular Formula |
C15H10BrN3O6S3 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
2-bromo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H10BrN3O6S3/c16-12-3-1-2-4-13(12)28(24,25)18-15-17-9-14(26-15)27(22,23)11-7-5-10(6-8-11)19(20)21/h1-9H,(H,17,18) |
InChI Key |
BSIDBDNMCJGVHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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